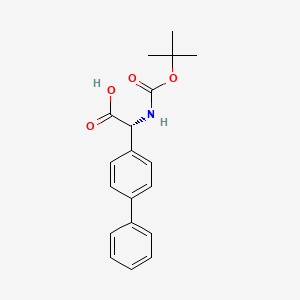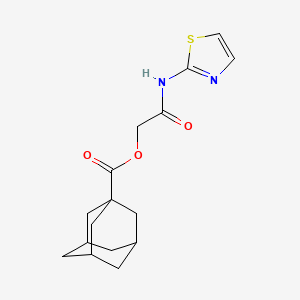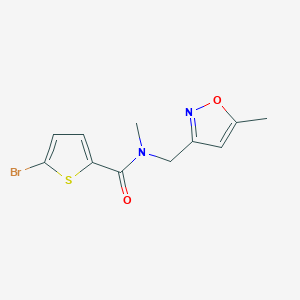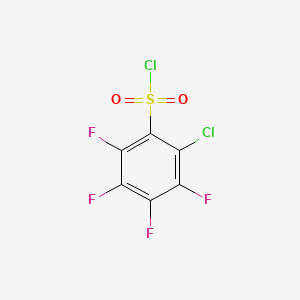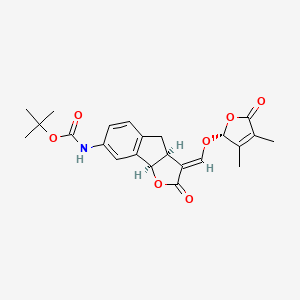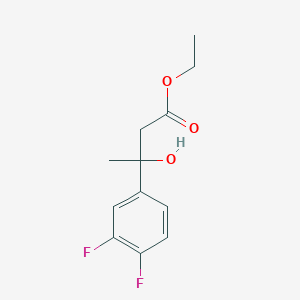
Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a hydroxybutanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate typically involves the esterification of 3-(3,4-difluorophenyl)-3-hydroxybutanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(3,4-difluorophenyl)-3-oxobutanoic acid.
Reduction: Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanol.
Substitution: 3-(3,4-difluoro-2-nitrophenyl)-3-hydroxybutanoate.
Applications De Recherche Scientifique
Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate can be compared with other similar compounds, such as:
Ethyl 3-(3,4-dichlorophenyl)-3-hydroxybutanoate: Similar structure but with chlorine atoms instead of fluorine, which may affect its reactivity and biological activity.
Ethyl 3-(3,4-dimethylphenyl)-3-hydroxybutanoate: Contains methyl groups instead of fluorine, leading to different chemical and physical properties.
Ethyl 3-(3,4-difluorophenyl)-3-oxobutanoate: An oxidized form of the compound with a carbonyl group instead of a hydroxy group, which may alter its reactivity and applications.
This compound stands out due to the presence of fluorine atoms, which can significantly influence its chemical behavior and interactions with biological targets.
Propriétés
Formule moléculaire |
C12H14F2O3 |
|---|---|
Poids moléculaire |
244.23 g/mol |
Nom IUPAC |
ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate |
InChI |
InChI=1S/C12H14F2O3/c1-3-17-11(15)7-12(2,16)8-4-5-9(13)10(14)6-8/h4-6,16H,3,7H2,1-2H3 |
Clé InChI |
RHOUCOAVEBIHJB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C)(C1=CC(=C(C=C1)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


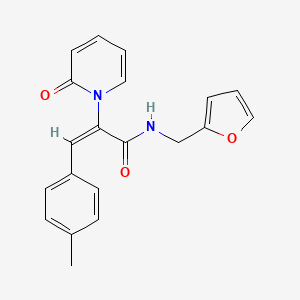
![1-Spiro[3.3]heptan-2-ylethanol](/img/structure/B14890590.png)
![6-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890594.png)
![Sodium (2S,5R)-7-oxo-6-(sulfonatooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14890597.png)
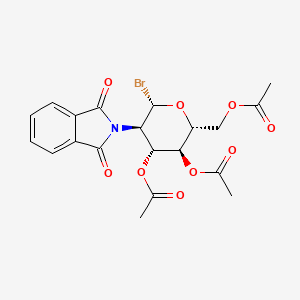
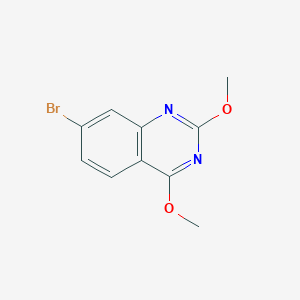
![8-Ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B14890622.png)
